2-Amino-1H-purine-6,8-dione

Electrochemistry DNA damage Redox biomarker

2-Amino-1H-purine-6,8-dione (CAS 82014-86-6), also known as 8-oxoguanine, is an oxidized purine nucleobase resulting from reactive oxygen species-mediated damage to guanine. As the most abundant oxidative DNA lesion, it serves as a critical biomarker for oxidative stress and is a direct substrate for 8-oxoguanine-DNA glycosylases (Fpg/OGG1) in base excision repair pathways.

Molecular Formula C5H3N5O2
Molecular Weight 165.11 g/mol
CAS No. 82014-86-6
Cat. No. B12351550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1H-purine-6,8-dione
CAS82014-86-6
Molecular FormulaC5H3N5O2
Molecular Weight165.11 g/mol
Structural Identifiers
SMILESC12=NC(=O)N=C1N=C(NC2=O)N
InChIInChI=1S/C5H3N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H3,6,8,9,10,11,12)
InChIKeyUBKVUFQGVWHZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1H-purine-6,8-dione (8-Oxoguanine): A Defined Oxidative DNA Lesion Standard for Repair and Mutagenesis Research


2-Amino-1H-purine-6,8-dione (CAS 82014-86-6), also known as 8-oxoguanine, is an oxidized purine nucleobase resulting from reactive oxygen species-mediated damage to guanine [1]. As the most abundant oxidative DNA lesion, it serves as a critical biomarker for oxidative stress and is a direct substrate for 8-oxoguanine-DNA glycosylases (Fpg/OGG1) in base excision repair pathways [2].

Why Generic Purine Analogs Cannot Substitute for 8-Oxoguanine in DNA Damage Studies


Despite structural similarity to guanine, 8-oxoguanine exhibits unique electrochemical, enzymatic, and mutagenic properties that preclude simple substitution with other purine analogs or unmodified guanine. The presence of the C8 carbonyl group dramatically alters redox behavior, enzyme recognition, and base-pairing fidelity [1]. These differences directly impact experimental reproducibility and data interpretation in assays where 8-oxoguanine serves as a defined lesion standard [2].

Quantitative Differentiation Evidence for 2-Amino-1H-purine-6,8-dione (8-Oxoguanine)


Redox Potential Differentiation: 8-Oxoguanine Exhibits a 427 mV Lower Oxidation Potential than Guanine

In direct electrochemical comparison on gold electrodes at pH 7.4, 8-oxoguanine displays a quasi-reversible 1e- redox couple with formal potential E°' = +263 mV vs Ag/AgCl, while guanine undergoes irreversible 2e- oxidation at +690 mV vs Ag/AgCl [1]. The 427 mV difference enables selective electrochemical detection of 8-oxoguanine in the presence of unmodified guanine.

Electrochemistry DNA damage Redox biomarker

Superior Electrochemical Detection Sensitivity: 8-Oxoguanine Outperforms Uric Acid and NADH at Modified Carbon Paste Electrodes

At guanine-modified carbon paste electrodes, 8-oxoguanine achieves a detection limit of 2.0×10⁻⁶ M with a sensitivity of 0.40 A M⁻¹ cm⁻², compared to uric acid (6.6×10⁻⁶ M, 0.26 A M⁻¹ cm⁻²) and NADH (3.3×10⁻⁶ M, 0.13 A M⁻¹ cm⁻²) [1]. The 3.3-fold lower detection limit versus uric acid demonstrates enhanced analytical performance.

Biosensing Electroanalytical chemistry Oxidative stress monitoring

Enzymatic Substrate Discrimination: Fpg Glycosylase Binds 8-Oxoguanine-Containing DNA with 5.1-Fold Higher Affinity than Me-Fapy Lesions

In direct comparison using defined duplex oligonucleotide substrates, E. coli Fpg protein exhibits an apparent Km of 8 nM for 8-oxodG:dC, compared to 41 nM for Me-Fapy:dC [1]. The 5.1-fold lower Km indicates significantly higher binding affinity for 8-oxoguanine-containing DNA, demonstrating that the C8 carbonyl group provides critical recognition features.

DNA repair Enzyme kinetics Substrate specificity

Mutagenic Contrast: 8-Oxoguanine Induces G:C→T:A Transversions While 8-Oxoadenine Is Near-Neutral in E. coli

In a comparative in vivo mutagenesis assay in E. coli, transfection of 8-oxoguanine-modified DNA yielded a distinct mutation spectrum dominated by G:C→T:A transversions, whereas 8-oxoadenine-modified DNA produced a mutation frequency and spectrum almost indistinguishable from the unmodified adenine control [1]. This highlights 8-oxoguanine's unique mutagenic properties among oxidative purine lesions.

Mutagenesis Toxicology Carcinogenesis

Aptamer Affinity Engineering: 8-Oxoguanine Incorporation Enhances Selectivity for Aminoglycosides by 1-2 Orders of Magnitude

Incorporation of 8-oxo-2'-deoxyguanosine at position 12 in a DNA aptamer (OG12-DNA) reduces the dissociation constant Kd to ~2.5 μM for neomycin, compared to unmodified DNA aptamer which binds with 4-10 fold lower selectivity across aminoglycoside targets [1]. This demonstrates that the unique H-bonding capacity of the C8 carbonyl group directly modulates aptamer binding affinity.

Aptamer biotechnology Molecular recognition Modified nucleobases

Targeted Application Scenarios for 2-Amino-1H-purine-6,8-dione (8-Oxoguanine)


Electrochemical Sensor Development for Oxidative Stress Biomarker Monitoring

Leveraging its unique redox potential (+263 mV vs Ag/AgCl) and superior detection sensitivity (2.0×10⁻⁶ M), 8-oxoguanine can be used as a calibrant or target analyte in amperometric or voltammetric sensors designed for point-of-care monitoring of oxidative DNA damage [1].

Calibration Standard for OGG1/Fpg DNA Repair Enzyme Kinetic Assays

The established Km of 8 nM for Fpg-mediated 8-oxodG excision makes 8-oxoguanine-containing oligonucleotides the reference substrate for quantifying DNA glycosylase activity, screening repair enzyme inhibitors, and validating inter-laboratory assay consistency [2].

Site-Directed Mutagenesis Studies Using Synthetic 8-Oxoguanine-Modified Oligonucleotides

Because 8-oxoguanine reliably induces G:C→T:A transversions while 8-oxoadenine is phenotypically silent, researchers can employ site-specifically modified 8-oxoguanine templates to dissect DNA polymerase bypass fidelity, replication fork dynamics, and mutation hotspot mechanisms [3].

Modified Aptamer Synthesis for Enhanced Aminoglycoside Binding Affinity

Incorporation of 8-oxoguanine at specific positions within DNA or RNA aptamers increases binding selectivity for aminoglycosides by 1-2 orders of magnitude (Kd ~2.5 μM for neomycin), enabling the rational design of aptamer-based biosensors and therapeutic ligands [4].

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